

Precision Replication Guide: Synthesis & Isolation of 4-Methoxy-5-nitrocinnoline

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Compound of Interest

Compound Name: 4-Methoxy-5-nitrocinnoline

Cat. No.: B11764418

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Executive Summary

Objective: This guide provides a technical roadmap for replicating the synthesis and isolation of **4-Methoxy-5-nitrocinnoline** (CAS: 90323-12-9). **Context:** The synthesis of nitro-substituted cinnolines is frequently complicated by regioselectivity issues. The nitration of the parent 4-methoxycinnoline typically yields a mixture of the 5-nitro and 8-nitro isomers due to the directing effects of the fused benzene ring and the protonated diaza-heterocycle. **Scope:** This document compares two primary synthetic strategies: Direct Electrophilic Nitration (Method A) and Nucleophilic Aromatic Substitution (Method B). The focus is on replicating Method A due to its atom economy and scalability, with specific emphasis on the critical downstream separation of regioisomers.

Comparative Route Analysis

Researchers must choose between direct nitration (shorter, but requires rigorous purification) and functional group interconversion (longer, higher specificity).

Table 1: Strategic Comparison of Synthetic Routes

Feature	Method A: Direct Nitration (Recommended)	Method B: SNAr Displacement (Alternative)
Precursor	4-Methoxycinnoline	4-Chloro-5-nitrocinnoline
Reagents	HNO ₃ / H ₂ SO ₄ (Mixed Acid)	NaOMe / MeOH
Step Count	1 Step (plus separation)	2+ Steps (requires 5-nitro precursor)
Regioselectivity	Low: Yields ~1:1 to 3:2 mixture of 5-nitro : 8-nitro isomers	High: Retains 5-nitro position from precursor
Yield (Isolated)	35–45% (5-nitro isomer)	75–85% (from 4-chloro intermediate)
Purification	Difficult: Requires fractional crystallization or Column Chromatography	Easy: Simple recrystallization
Scalability	High (Industrial feasible)	Moderate (Limited by precursor cost)
Primary Risk	Isomer separation failure; Over-nitration	Hydrolysis of chloro-group; Side reactions

Detailed Experimental Protocol (Method A)

Core Directive: Replicate the Direct Nitration of 4-methoxycinnoline. This protocol is optimized to minimize dinitration and hydrolysis of the methoxy group.

Phase 1: Preparation of the Nitronium Species

Principle: The active electrophile is the nitronium ion (

).

Temperature control is critical to prevent the hydrolysis of the 4-methoxy group to 4-cinnolinone in the highly acidic medium.

- Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

- Acid Charge: Add Concentrated Sulfuric Acid (H_2SO_4 , 98%, 20 mL) to the flask.
- Cooling: Submerge the flask in an ice-salt bath. Cool the internal temperature to 0°C to -5°C .
- Substrate Addition: Slowly add 4-Methoxycinnoline (5.0 g, 31.2 mmol) in small portions.
 - Note: The reaction is exothermic.[1] Ensure internal temperature does not exceed 5°C . The solution will turn dark orange/brown.
- Nitrating Agent: Prepare a mixture of Fuming Nitric Acid (HNO_3 , >90%, 2.2 mL) and H_2SO_4 (5 mL). Add this dropwise over 30 minutes, maintaining temperature $< 5^\circ\text{C}$.

Phase 2: The Reaction & Quenching

Causality: The protonated cinnoline ring deactivates the heterocyclic ring, directing the nitronium ion to the carbocyclic ring (positions 5 and 8).

- Digestion: After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature ($20\text{-}25^\circ\text{C}$).
- Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the starting material () and the appearance of two new spots (and).
- Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
- Neutralization: Carefully adjust pH to ~ 8 using Ammonium Hydroxide (28% NH_4OH) or solid Sodium Carbonate.
 - Critical: Keep the mixture cool during neutralization to prevent hydrolysis of the methoxy ether.

Phase 3: Isolation and Isomer Separation

The Challenge: The crude solid contains both **4-methoxy-5-nitrocinnoline** and 4-methoxy-8-nitrocinnoline.

- Extraction: Extract the aqueous slurry with Dichloromethane (DCM, 3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Separation Strategy (Chromatography):
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.
 - Elution Order: The 5-nitro isomer typically elutes after the 8-nitro isomer due to the "peri-effect" and dipole interactions, although this can vary based on specific column conditions.
 - Checkpoint: Collect fractions and analyze via ¹H-NMR.

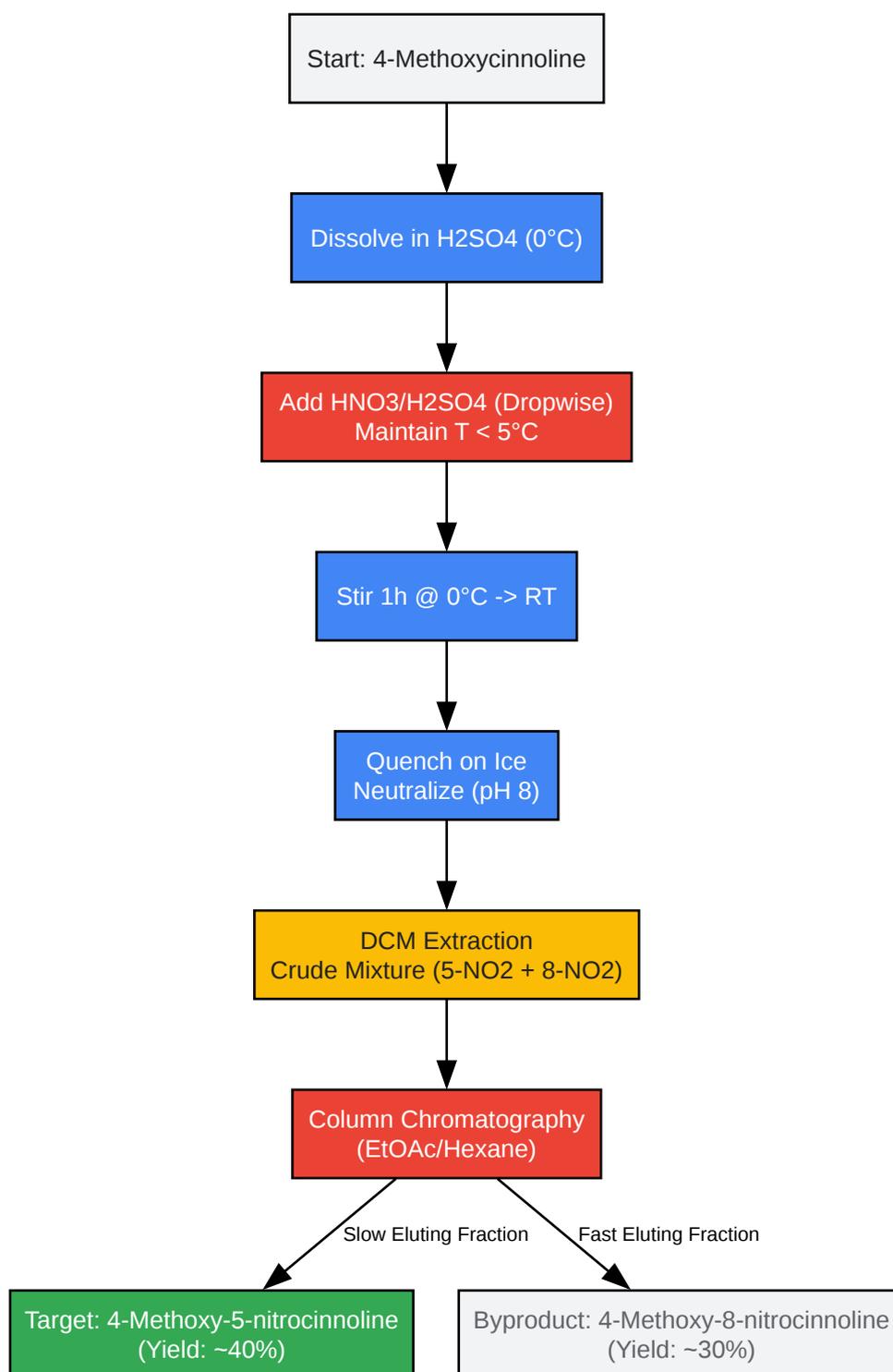
Validation & Characterization Data

To validate the successful isolation of the 5-nitro isomer, compare spectral data against the 8-nitro alternative.

Table 2: Diagnostic NMR Signals (Predicted)

Signal	4-Methoxy-5-nitrocinnoline (Target)	4-Methoxy-8-nitrocinnoline (Impurity)
H-3 (Singlet)	9.1 - 9.3 ppm (Deshielded by peri-NO ₂)	8.8 - 9.0 ppm
Methoxy (-OCH ₃)	4.25 ppm	4.15 ppm
Coupling Pattern	Doublet of Doublets (H-6, H-8)	Doublet of Doublets (H-5, H-7)
Key Distinction	H-3 is significantly downfield due to the proximity of the 5-nitro group (peri-effect).	H-3 is less affected; H-5 and H-7 show distinct splitting.

Visualized Workflow (Graphviz)



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Figure 1: Step-by-step reaction workflow for the nitration and isolation of **4-Methoxy-5-nitrocinnoline**.

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